2,3-Methylenedioxypyrovalerone

Description

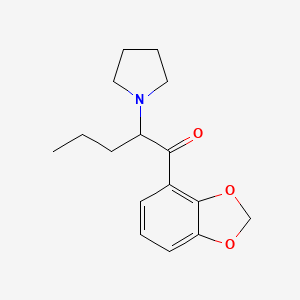

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-4-yl)-2-pyrrolidin-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-6-13(17-9-3-4-10-17)15(18)12-7-5-8-14-16(12)20-11-19-14/h5,7-8,13H,2-4,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRDQHPPVAYKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=C2C(=CC=C1)OCO2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344539 | |

| Record name | 2,3-Methylenedioxypyrovalerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427205-89-7 | |

| Record name | 2,3-Methylenedioxypyrovalerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427205897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Methylenedioxypyrovalerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-METHYLENEDIOXYPYROVALERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M875N8FNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of 2,3 Methylenedioxypyrovalerone

Synthetic Methodologies for 2,3-Methylenedioxypyrovalerone and Related β-Keto Phenethylamines

The synthesis of this compound falls under the broader category of β-keto phenethylamine (B48288) synthesis. These compounds are characterized by a phenethylamine backbone with a ketone group at the beta position. unodc.org

The synthesis of pyrrolidinophenones like 2,3-MDPV often employs established methods for creating β-aminoketones. nih.gov A common and versatile method is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.govorganic-chemistry.org In the context of 2,3-MDPV synthesis, this would typically involve a three-component reaction between a suitable ketone, an aldehyde, and an amine. organic-chemistry.org

Another synthetic approach involves the α-bromination of a substituted propiophenone (B1677668) followed by nucleophilic substitution with pyrrolidine (B122466). For instance, the synthesis of the related compound 3,4-methylenedioxy-N-methylcathinone (methylone) can start from 3,4-methylenedioxypropiophenone. google.com A similar strategy could be adapted for 2,3-MDPV, starting with 2,3-methylenedioxypropiophenone.

Furthermore, synthetic routes for cathinone (B1664624) derivatives can be relatively straightforward and are well-documented in scientific literature. diva-portal.org These methods can often be adapted for the synthesis of a range of cathinones by varying the starting materials. unodc.org

A key challenge in the synthesis of 2,3-MDPV is achieving the correct regiochemistry of the methylenedioxy group on the aromatic ring. Regioselective synthesis aims to control the position of functional groups on a molecule. rsc.orgnih.gov

One potential starting material for the regioselective synthesis of 2,3-methylenedioxy derivatives is 2,3-dihydroxybenzaldehyde. Through a series of reactions, this precursor can be converted to the desired 2,3-methylenedioxy-substituted intermediate. The synthesis of various aminoketones related to 3,4-MDPV has been accomplished using piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) as a common precursor, highlighting the feasibility of using substituted benzaldehydes in these synthetic pathways. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques

Unequivocal identification of 2,3-MDPV and its differentiation from isomers like 3,4-MDPV necessitates the use of advanced analytical techniques. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, including the differentiation of isomers. magritek.commsu.edu 1H NMR and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. ipb.pt

For 2,3-MDPV, the 1H NMR spectrum would show distinct signals for the protons on the aromatic ring, the pyrrolidine ring, and the alkyl chain. The splitting patterns and chemical shifts of the aromatic protons are particularly crucial for confirming the 2,3-substitution pattern of the methylenedioxy group, as it will differ significantly from the pattern observed for the 3,4-isomer. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can further confirm the connectivity of atoms within the molecule.

Table 1: Predicted 1H NMR Data for Aromatic Protons in MDPV Isomers

| Isomer | Predicted Aromatic Proton Signals |

|---|---|

| 2,3-MDPV | Three distinct aromatic protons, likely appearing as a set of coupled multiplets. |

| 3,4-MDPV | A characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring, often a doublet, a singlet-like signal, and a doublet of doublets. nih.gov |

This table is a generalized prediction. Actual chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. hpst.cz For cathinone derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretch is typically observed in the region of 1674–1700 cm⁻¹. mdpi.comresearchgate.net Other characteristic peaks include those for C-H stretching in the aromatic and aliphatic regions, and bands indicating the presence of an amine salt. mdpi.comresearchgate.net

While the IR spectra of isomers may share similarities due to the presence of the same functional groups, differences in the "fingerprint" region (below 1500 cm⁻¹) can help distinguish between them. mdpi.comhpst.cz The substitution pattern on the aromatic ring can influence the out-of-plane C-H bending vibrations, providing another means of differentiation. mdpi.comspectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for Cathinone Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1674–1700 mdpi.comresearchgate.net |

| Aromatic C=C Stretch | 1580–1605 mdpi.comresearchgate.net |

| Amine Salt | 2400–2700 mdpi.comresearchgate.net |

| Aromatic C-H Stretch | 3024–3063 mdpi.com |

For a compound like 2,3-MDPV, obtaining a single crystal suitable for X-ray diffraction would allow for unambiguous confirmation of its structure, including the regiochemistry of the methylenedioxy group and the stereochemistry if the compound is chiral. For example, the absolute configuration of the enantiomers of 3,4-MDPV was determined using X-ray crystallographic analysis of their diastereomeric salts. nih.gov This technique would be equally valuable for the absolute structural elucidation of 2,3-MDPV.

Analytical Methodologies for 2,3 Methylenedioxypyrovalerone and Its Metabolites in Complex Matrices

High-Performance Chromatographic Separations

Chromatographic separation is essential for distinguishing 2,3-MDPV from its isomers and other structurally related compounds that may be present in a sample. Both gas and liquid chromatography have been successfully employed, each presenting distinct advantages and challenges.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry has emerged as a preferred method for the analysis of thermally labile compounds like synthetic cathinones. By avoiding the high temperatures associated with GC injection, LC-MS minimizes the risk of creating analytical artifacts, ensuring that the detected compound is the one present in the original sample.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive quantification of 2,3-MDPV and its metabolites in biological fluids. Operating in the multiple reaction monitoring (MRM) mode, this technique offers excellent specificity even in complex matrices like plasma, urine, and oral fluid. nih.gov For the related compound 3,4-MDPV, common MRM transitions include the fragmentation of the protonated molecule [M+H]⁺ at m/z 276 into product ions such as m/z 126 (the iminium ion) and m/z 135 (the methylenedioxy-tropylium cation). wvu.edu

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | wvu.edunih.gov |

| Precursor Ion (m/z) | 276.0 ([M+H]⁺) | wvu.edu |

| Quantifier Transition (m/z) | 276.0 > 126.1 | wvu.edu |

| Qualifier Transition (m/z) | 276.0 > 135.0 | wvu.edu |

| Chromatographic Column | Reversed-Phase (e.g., C18, Polar-RP) | nih.gov |

High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). This capability is invaluable for both targeted and untargeted screening approaches. In targeted analysis, HRMS confirms the elemental composition of the parent drug and its metabolites. For untargeted screening, full-scan HRMS data allows for the retrospective identification of novel metabolites or other unknown substances in a sample without prior knowledge of their structure. LC-HRMS has been successfully applied to identify 3,4-MDPV and its primary metabolites, 3,4-dihydroxypyrovalerone (catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV), in plasma and urine. nih.gov This comprehensive profiling is critical for metabolism studies and for identifying biomarkers of exposure in toxicological investigations.

Ultra High Performance Supercritical Fluid Chromatography (UHPSFC) for Enhanced Separation Efficiency

Ultra High Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful technique for the analysis of synthetic cathinones due to its high speed and efficiency. A comparative study of UHPSFC, Ultra High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) for the separation of 35 different synthetic cathinones, including various positional isomers, highlighted the utility of UHPSFC. nih.govnih.govresearchgate.net

For the UHPSFC separations, a variety of columns and modifiers were examined to optimize the resolution of these closely related compounds. nih.gov Key findings from this research include:

Columns: A series of Torus and Trefoil columns were utilized for the analyses. nih.govresearchgate.net

Mobile Phase: The primary mobile phase component is supercritical carbon dioxide, modified with organic solvents such as methanol, ethanol, or isopropanol. nih.gov

Additives: The use of additives like ammonium formate or ammonium hydroxide was crucial for achieving satisfactory peak shape and resolution. nih.gov

Ultra High Performance Liquid Chromatography (UHPLC) in Complex Mixture Analysis

Ultra High Performance Liquid Chromatography (UHPLC), frequently coupled with high-resolution mass spectrometry (HRMS), is a cornerstone for the targeted screening and quantification of synthetic cathinones and their metabolites in complex biological matrices such as urine and hair. researchgate.netnih.govnih.goveuropeanreview.orgmdpi.com The high pressure and small particle size of UHPLC columns allow for rapid and highly efficient separations, which are essential when dealing with samples containing numerous endogenous and exogenous compounds.

Methodologies for analyzing cathinones in matrices like hair often involve an initial sample preparation step, such as incubation in a methanol/acetonitrile mixture, followed by evaporation and reconstitution in the mobile phase. researchgate.neteuropeanreview.org The subsequent chromatographic and mass spectrometric conditions are finely tuned for optimal performance.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 μm) or similar reversed-phase columns. | researchgate.netnih.gov |

| Mobile Phase A | Aqueous solution with additives, e.g., 2 mM Ammonium formate and 0.1% formic acid in water. | researchgate.netnih.govmdpi.com |

| Mobile Phase B | Organic solvent mixture, e.g., 2 mM Ammonium formate and 0.1% formic acid in a Methanol/Acetonitrile mix. | researchgate.netnih.govmdpi.com |

| Detection | High-Resolution Mass Spectrometry (e.g., Q Exactive™ Orbitrap) in full-scan and data-dependent MS/MS modes. | researchgate.neteuropeanreview.org |

These validated UHPLC-HRMS methods demonstrate good selectivity and specificity, with linear assays and acceptable precision, making them suitable for high-throughput laboratory settings. researchgate.neteuropeanreview.org

Enantioselective Chromatographic Methodologies

As a chiral β-keto compound, 2,3-MDPV exists as two enantiomers. The development of enantioselective resolution methods is crucial, as enantiomers of chiral drugs can exhibit different pharmacological and toxicological properties. researchgate.netresearchgate.net Liquid chromatography is the technique of choice for this purpose, primarily utilizing chiral stationary phases. researchgate.netresearchgate.net

Utilization of Chiral Stationary Phases for Enantiomer Separation

The separation of 2,3-MDPV enantiomers is predominantly achieved using polysaccharide-based chiral stationary phases (CSPs). researchgate.netresearchgate.net These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide the necessary chiral recognition environment for separating the enantiomers. nih.govnih.govresearchgate.netmdpi.com

Successful enantioseparation has been reported using various commercial columns and mobile phase compositions. For instance, the enantiomers of the related compound 3,4-MDPV have been effectively resolved with excellent enantioselectivity (α) and resolution (Rs) factors. researchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Selectivity (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Polysaccharide-based CSPs (general) | Not specified | 1.4 | 1.7 | researchgate.netresearchgate.net |

| Daicel® CHIRALPAK® IF-3 (amylose derivative) | Acetonitrile / 5 mM Ammonium Bicarbonate in Water (90:10, v/v) | Not specified | Not specified | mdpi.com |

| Lux Amylose-I® (amylose derivative) | Hexane:Ethanol:Diethylamine (97:3:0.1 v/v/v) | 1.4 | 1.7 | mdpi.com |

The choice of mobile phase, including the type of organic modifier and the presence of basic additives like diethylamine (DEA) or diisopropylethylamine (DIPEA), is critical for optimizing the separation on these polysaccharide-based CSPs. mdpi.com

Investigation of Racemization Kinetics and Stability in Biological and Environmental Systems

The stereochemical stability of 2,3-MDPV is a significant consideration, as pure enantiomers can undergo racemization (inversion to the other enantiomer) under certain conditions, potentially leading to inaccurate toxicity assessments. mdpi.comresearchgate.netresearchgate.net This process is influenced by factors such as temperature, pH, and the matrix in which the compound is present. mdpi.comresearchgate.net

Studies on 3,4-MDPV enantiomers have shown that they are generally stable for up to 48 hours at room temperature and for 24 hours at a physiological temperature of 37°C. mdpi.com However, racemization begins to occur over longer periods at these temperatures and is significantly accelerated at higher temperatures (e.g., 70°C). mdpi.comresearchgate.net

Temperature Effect: Signs of racemization for 3,4-MDPV enantiomers started to appear after 48 hours at 37°C and after 24 hours at 70°C. researchgate.net

Matrix Effect: Enantiomeric inversion has been observed in human whole blood and methanolic solutions. mdpi.com Partial racemization was also noted in culture media used for ecotoxicity assays. mdpi.com

pH Influence: Chiral inversion of synthetic cathinones can occur through keto-enol tautomerism, a process that can be facilitated by acidic or basic conditions. mdpi.com

Research suggests that the R-(+)-enantiomer of MDPV may undergo racemization to a greater degree and more rapidly than the S-(-)-enantiomer. mdpi.com These findings underscore the importance of carefully controlling sample storage and processing conditions and using enantioselective methods to monitor chiral substances in biological and environmental studies. mdpi.comrsc.org

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation (e.g., GC-MS or LC-MS), is indispensable for the structural characterization of 2,3-MDPV. Analysis of the fragmentation patterns produced by techniques such as electron ionization (EI) or collision-induced dissociation (CID) provides critical information for identifying the molecule and distinguishing it from related compounds.

Research has shown that regioisomeric aminoketones, such as 2,3-MDPV and 3,4-MDPV, yield equivalent mass spectra. nih.govresearchgate.net This includes mass-equivalent iminium cation base peaks, which are characteristic fragments for this class of compounds. nih.govresearchgate.net Therefore, the well-documented fragmentation pathways of 3,4-MDPV can be used to understand the fragmentation of its 2,3-isomer.

The fragmentation of α-pyrrolidinophenone cathinones is dominated by several key pathways: wvu.edu

α-Cleavage: The primary fragmentation event is typically an alpha-cleavage, leading to the loss of the methylenedioxybenzoyl radical and the formation of a stable iminium cation. For MDPV, this results in a prominent base peak at m/z 126. researchgate.net

Benzoyl Fragments: Other characteristic fragments correspond to the methylenedioxybenzoyl portion of the molecule. An ion at m/z 149 is formed, which can subsequently lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 121 (the methylenedioxybenzene fragment). nih.govresearchgate.netchromatographyonline.com

| Precursor Ion (m/z) | Characteristic Fragment Ion (m/z) | Proposed Identity | Reference |

|---|---|---|---|

| 276.16 [M+H]⁺ | 149 | Methylenedioxybenzoyl cation | nih.govchromatographyonline.com |

| 276.16 [M+H]⁺ | 126 | Iminium cation (pyrrolidinylpentyl) | researchgate.netchromatographyonline.com |

| 149 | 121 | Methylenedioxybenzene cation (loss of CO) | nih.gov |

Elucidation of Characteristic Fragmentation Patterns via Isotopic Labeling and Multi-Stage MS (MSn)

To confirm proposed fragmentation mechanisms and definitively establish the structures of fragment ions, advanced mass spectrometric techniques are employed. The combination of isotopic labeling, multi-stage mass spectrometry (MSn), and high-resolution mass spectrometry (HRMS) provides a powerful approach for gaining a deep understanding of the complex fragmentation behavior of synthetic cathinones. wvu.eduwvu.eduresearchgate.net

Isotopic Labeling: By strategically replacing specific atoms in the parent molecule with heavier isotopes (e.g., ¹³C or deuterium), analysts can track the fate of these atoms during fragmentation. wvu.eduwvu.edu For example, labeling the carbonyl carbon or the α-carbon helps to confirm which atoms are retained in specific product ions, such as the tropylium ion (m/z 91) often observed in the spectra of α-pyrrolidinophenones. researchgate.netojp.gov This technique is crucial for distinguishing between different potential fragmentation pathways that might otherwise lead to ions of the same nominal mass. wvu.edu

Multi-Stage MS (MSn): Tandem mass spectrometry (MS/MS or MS²) involves isolating a precursor ion, fragmenting it, and analyzing the resulting product ions. Multi-stage mass spectrometry (MSn) extends this process by allowing for further stages of isolation and fragmentation. wvu.eduwvu.edu This capability, often available on ion trap (IT) mass spectrometers, enables the step-by-step deconstruction of a molecule's fragmentation cascade. wvu.edu By analyzing the fragmentation of intermediate product ions (e.g., in an MS³ experiment), researchers can establish clear relationships between precursor and product ions, providing strong evidence to support proposed fragmentation pathways. wvu.eduwvu.edu

The application of these methods has been instrumental in explaining the formation of characteristic ions and understanding the rearrangement processes that occur during the mass spectrometric analysis of α-pyrrolidinophenone and other N-alkylated synthetic cathinones. wvu.eduresearchgate.netojp.gov

Identification of Radical and Even-Electron Fragmentation Mechanisms

The structural elucidation of 2,3-Methylenedioxypyrovalerone (2,3-MDPV) and its analogs in forensic and toxicological analyses relies heavily on mass spectrometry (MS). The fragmentation patterns observed are highly dependent on the ionization technique employed, which determines whether radical (odd-electron) or even-electron ions are generated and subsequently fragmented. wvu.eduojp.govwvu.edu

Gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) is a common technique for the analysis of seized drug samples. wvu.edu Under EI conditions, the analyte is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+), which is an odd-electron radical cation. The fragmentation of this radical cation is dominated by radical-directed cleavages. For α-pyrrolidinophenone cathinones like 2,3-MDPV, a characteristic fragmentation pathway involves the α-cleavage of the bond between the carbonyl group and the α-carbon of the pyrrolidine (B122466) ring. This results in the formation of a stable immonium cation, which often represents the base peak in the mass spectrum. nih.gov Another significant fragmentation pathway for methylenedioxy-substituted cathinones is the formation of the 2,3-methylenedioxybenzoyl fragment (m/z 149) and the subsequent loss of carbon monoxide (CO) to yield a methylenedioxybenzene fragment at m/z 121. nih.gov

In contrast, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is frequently used in toxicological analysis for its ability to handle complex biological matrices. wvu.edu ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+), which are even-electron ions. wvu.eduwvu.edu The collision-induced dissociation (CID) of these even-electron precursors proceeds through different, often more complex, pathways involving rearrangements. ojp.govwvu.edu

Studies on related α-pyrrolidinophenone cathinones reveal several key fragmentation trends for even-electron ions:

A primary fragmentation is the neutral loss of the pyrrolidine ring (71 Da) to form an alkylphenone cation. researchgate.net

Unlike other cathinone (B1664624) classes, abundant radical cations are generally not observed from the even-electron precursors of α-pyrrolidinophenones. researchgate.net

The resulting alkylphenone cation can undergo a series of neutral alkene losses. researchgate.net

A notable fragmentation pathway for many α-pyrrolidinophenone cathinones involves rearrangements leading to the formation of a stable tropylium ion (or a substituted analog, such as the methylenedioxy-tropylium ion at m/z 135), though the exact mechanisms can be complex and have been a subject of detailed study. researchgate.netresearchgate.net

Understanding these distinct radical and even-electron fragmentation mechanisms is crucial for the confident identification of 2,3-MDPV and for differentiating it from its structural isomers, such as the more common 3,4-MDPV, which can produce very similar mass spectra. wvu.edunih.gov

Development and Validation of Reference Standards and Analytical Protocols

The accurate detection and quantification of 2,3-MDPV in complex matrices necessitate the development and validation of robust analytical methods. pharmasource.globalagnopharma.com This process is foundational to forensic chemistry and toxicology, ensuring that results are reliable and legally defensible. The procedure involves establishing characterized reference standards and validating the entire analytical protocol according to stringent guidelines. ugent.be

Reference Standards A prerequisite for any quantitative analysis is the availability of a pure, structurally confirmed reference standard. swgdrug.org Organizations such as the Drug Enforcement Administration (DEA) and commercial suppliers like Cayman Chemical provide reference materials for 2,3-MDPV. swgdrug.orgcaymanchem.com These standards are thoroughly characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the chemical structure and purity. swgdrug.org This certified material is then used to prepare calibrators and controls for method validation and routine analysis. pharmasource.global

Analytical Protocols Analytical protocols for 2,3-MDPV are designed for its intended purpose, whether for qualitative identification in seized materials or quantitative analysis in biological fluids. agnopharma.com A typical workflow for biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net

Sample Preparation : This step is critical for removing interfering substances from the matrix (e.g., proteins, lipids in blood). mdpi.com Techniques such as protein precipitation or solid-phase extraction (SPE) are commonly employed to isolate the analyte of interest. nih.govmdpi.com

Chromatographic Separation : Gas chromatography (GC) or liquid chromatography (LC) is used to separate 2,3-MDPV from its metabolites and other co-extracted compounds. nih.govresearchgate.net This separation is essential for accurate quantification and to distinguish between isomers.

Detection : Mass spectrometry, often in tandem (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. nih.govbch.ro For quantitative analysis, multiple reaction monitoring (MRM) is often used, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. oup.com

Method Validation Once a protocol is developed, it must be rigorously validated to demonstrate its suitability. agnopharma.com Validation assesses several key parameters, guided by recommendations from bodies like the International Conference on Harmonization (ICH). agnopharma.com While specific data for 2,3-MDPV is limited, validation parameters for its closely related isomer, 3,4-MDPV, provide a clear example of the required performance characteristics.

Key validation parameters include:

Selectivity and Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components.

Linearity and Range : The concentration range over which the instrument's response is directly proportional to the analyte concentration. For 3,4-MDPV, linear ranges from 0.25 to 1000 µg/L have been established. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. Validated methods for 3,4-MDPV have achieved an LOD of 0.1 µg/L and an LOQ of 0.25 µg/L in plasma. nih.govresearchgate.net

Accuracy : The closeness of the measured value to the true value, often expressed as a percentage of the target concentration. Accepted ranges are typically within 85-115%. nih.govresearchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. It is usually expressed as the relative standard deviation (%RSD) and should be less than 15-20%. nih.govresearchgate.net

Matrix Effect : The influence of matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. nih.gov

Stability : The stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles). nih.govresearchgate.net

The tables below, based on a validated method for the isomeric compound 3,4-MDPV, illustrate typical results for these validation parameters.

Table 1: Linearity and Sensitivity of an LC-HRMS Method for MDPV

| Analyte | Linear Range (µg/L) | LOD (µg/L) | LOQ (µg/L) |

|---|---|---|---|

| MDPV | 0.25 - 1000 | 0.1 | 0.25 |

Data adapted from a validated method for 3,4-MDPV in plasma. nih.govresearchgate.net

Table 2: Accuracy and Precision of an LC-HRMS Method for MDPV

| Analyte | Concentration (µg/L) | Accuracy (% Target) | Precision (%CV) |

|---|---|---|---|

| MDPV | Low QC (0.75) | 86 - 109% | 2.1 - 7.3% |

| Mid QC (75) | 86 - 109% | 2.1 - 7.3% | |

| High QC (750) | 86 - 109% | 2.1 - 7.3% |

Data adapted from a validated method for 3,4-MDPV in plasma, representing the range of performance across different quality control (QC) levels. nih.govresearchgate.net

Pharmacological and Neurochemical Characterization of 2,3 Methylenedioxypyrovalerone

Monoamine Transporter Interactions and Mechanisms of Action

Comprehensive data on the differential affinity and potency of 2,3-MDPV for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are not available in the current body of scientific literature. While extensive research has quantified these values for the 3,4-isomer, establishing it as a potent norepinephrine-dopamine reuptake inhibitor (NDRI), equivalent studies for the 2,3-isomer are not present in the reviewed literature. wikipedia.orgnih.gov

Differential Affinity and Potency for Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)

Specific binding affinity (Ki) and potency (IC50) values for 2,3-Methylenedioxypyrovalerone at DAT, NET, and SERT have not been published. One comparative study noted that 2,3-MDPV produced psychostimulant effects mediated by the stimulation of dopaminergic neurotransmission and elevated extracellular levels of serotonin in vivo, but did not provide the specific transporter interaction data. researchgate.net Another in vitro study focused on cytotoxicity found that 2,3-MDPV caused a modest decrease in mitochondrial activity in neuronal, liver, and airway epithelium cell lines. nih.gov

Comparison of Reuptake Inhibition Profile with Substrate-Type Monoamine Releasers

A detailed comparison of the reuptake inhibition profile of 2,3-MDPV with substrate-type monoamine releasers, such as amphetamine, is absent from the scientific literature. For its 3,4-isomer, studies have clearly defined it as a potent monoamine transporter blocker (a reuptake inhibitor), similar to cocaine, rather than a substrate releaser like amphetamine. nih.govumd.edu However, whether 2,3-MDPV shares this mechanism of action has not been experimentally determined and published.

Stereoselective Pharmacodynamics of this compound Enantiomers

There is no available research on the stereoselective properties of 2,3-MDPV's enantiomers. The chiral center in the pyrovalerone structure means the compound exists as (S)- and (R)-enantiomers. For the 3,4-isomer, studies have successfully separated these enantiomers and determined that the (S)-enantiomer is significantly more potent at inhibiting dopamine and norepinephrine transporters. nih.gov

Comparative Analysis of (S)- and (R)-Enantiomer Potency at Monoamine Transporters

A comparative analysis of the potency of the (S)- and (R)-enantiomers of this compound at DAT, NET, and SERT has not been conducted or published.

Functional Assays for Enantiomeric Activity at Central Nervous System Receptors

No functional assays detailing the activity of individual 2,3-MDPV enantiomers at central nervous system receptors are available in the scientific literature.

Central Nervous System Neurochemistry Modulation

While one study indicates that 2,3-MDPV elevates extracellular dopamine and serotonin levels in vivo, a detailed characterization of its broader effects on central nervous system neurochemistry is lacking. researchgate.net Research on its 3,4-isomer has shown it potently increases extracellular dopamine in key brain regions associated with reward and motor activity, with negligible impact on serotonin. nih.govmdpi.com A thorough investigation into how 2,3-MDPV specifically modulates neurotransmitter systems, including effects on metabolites and regional brain differences, has not been documented.

In Vivo Microdialysis Studies on Extracellular Dopamine and Serotonin Levels

In vivo microdialysis is a critical technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of conscious, freely moving animals. Studies directly comparing the isomers 2,3-MDPV and 3,4-MDPV have revealed distinct effects on the dopaminergic and serotonergic systems.

In the mouse striatum, a key region for motor control and reward, both 2,3-MDPV and its 3,4-isomer were found to significantly increase extracellular levels of dopamine (DA). However, 3,4-MDPV was identified as being the more potent of the two in elevating striatal dopamine. While both compounds stimulated the dopaminergic system, a notable distinction appeared in their effects on serotonin (5-HT). These pyrovalerone cathinones were also observed to cause an increase in extracellular 5-HT levels in vivo, an effect that contrasts with their in vitro pharmacological profiles which typically show low affinity for the serotonin transporter (SERT). This suggests that indirect mechanisms may contribute to their effects on serotonin neurotransmission in a living system. The observed elevation in dopamine is considered the primary mediator for the psychostimulant effects of these compounds.

Modulation of Noradrenergic Neurotransmission in Brain Circuitry

Synthetic cathinones of the pyrovalerone class, including the extensively studied 3,4-MDPV, are characterized as potent inhibitors of the norepinephrine transporter (NET) in addition to their powerful effects on the dopamine transporter (DAT). nih.govnih.govmdpi.com This dual inhibition leads to a significant increase in extracellular concentrations of both norepinephrine and dopamine, contributing to the profound sympathomimetic and psychostimulant effects reported with these substances. nih.govfrontiersin.org

While direct studies focusing exclusively on the noradrenergic activity of 2,3-MDPV are limited, its structural similarity to 3,4-MDPV and other pyrovalerones strongly suggests it also functions as a potent NET inhibitor. nih.govresearchgate.net The general structure-activity relationship for this class indicates that the pyrrolidine (B122466) ring and the extended alkyl side-chain are key for high-potency inhibition at both DAT and NET. nih.gov Therefore, 2,3-MDPV is expected to enhance noradrenergic signaling throughout brain circuits, which plays a crucial role in arousal, attention, and cardiovascular function. The potentiation of noradrenergic neurotransmission is a hallmark of many classical and synthetic stimulants. wikipedia.org

Exploration of Potential Interactions with Monoamine Oxidase (MAO) Activity

There is currently a lack of specific research investigating the direct interaction between this compound and monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). MAO enzymes are critical for the degradation of monoamine neurotransmitters.

However, studies on the metabolism of the closely related compound 3,4-MDPV and other amphetamine-like substances containing a methylenedioxy ring, such as MDMA, provide relevant insights. nih.gov The primary metabolic pathway for these compounds involves the O-demethylenation of the methylenedioxy ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes (specifically CYP1A2, CYP2D6, and CYP2C19 for 3,4-MDPV). nih.govresearchgate.net This initial step forms a catechol intermediate, which is then typically O-methylated by catechol-O-methyltransferase (COMT). nih.gov This metabolic route suggests that MAO does not play a primary role in the initial breakdown of these specific cathinone (B1664624) structures. While metabolites could potentially interact with MAO, the parent compound 2,3-MDPV is unlikely to be a significant substrate or inhibitor of MAO.

Comparative Pharmacological Profiles with Structurally Related Synthetic Cathinones

The pharmacological effects of 2,3-MDPV can be better understood through comparison with other synthetic cathinones, particularly through the lens of structure-activity relationship (SAR) studies. These studies elucidate how minor changes to the chemical structure can dramatically alter a compound's potency and selectivity for monoamine transporters.

Structure-Activity Relationship (SAR) Studies: Influence of Pyrrolidine Moiety and Alkyl Side-Chain Length

For synthetic cathinones, two structural features are particularly determinant of their action as potent monoamine uptake inhibitors rather than substrates (releasers): the presence of a pyrrolidine ring and the length of the α-alkyl side chain. nih.govresearchgate.net

Pyrrolidine Moiety: The inclusion of the nitrogen atom within a pyrrolidine ring is a defining feature of pyrovalerone cathinones. This structural element generally confers high potency at the dopamine and norepinephrine transporters while significantly reducing activity at the serotonin transporter, classifying these compounds as potent and selective norepinephrine-dopamine reuptake inhibitors (NDRIs). nih.govfrontiersin.org

Alkyl Side-Chain Length: The length of the carbon chain extending from the α-carbon has a profound impact on potency at DAT. Research demonstrates a clear trend where increasing the alkyl chain length from a methyl (α-PPP) to a propyl (α-PVP) or butyl (α-PHP) group systematically increases the affinity and inhibitory potency at DAT. acs.orgresearchgate.net This relationship is highlighted in the comparative potencies of various α-pyrrolidinophenones.

Below is an interactive table comparing the dopamine transporter (DAT) and serotonin transporter (SERT) inhibition potencies (IC₅₀ values in µM) for a series of α-pyrrolidinophenone cathinones, illustrating the effect of increasing alkyl chain length.

| Compound | Alkyl Chain | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Selectivity Ratio |

| α-PPP | Methyl | 1.29 | >10 | Low |

| α-PBP | Ethyl | 0.145 | >10 | Moderate |

| α-PVP | Propyl | 0.022 | >10 | High |

| α-PHP | Butyl | 0.016 | >10 | High |

Data sourced from studies on α-pyrrolidinophenone analogs. The table demonstrates that as the alkyl chain lengthens, the potency at the dopamine transporter increases significantly, while potency at the serotonin transporter remains low.

Metabolism and Biotransformation Pathways of 2,3 Methylenedioxypyrovalerone

Phase II Conjugation Pathways

Sulfate Conjugation Processes

Following initial Phase I metabolic reactions, the resulting metabolites of 3,4-Methylenedioxypyrovalerone (3,4-MDPV) undergo Phase II conjugation. nih.gov One of the key conjugation pathways is sulfation. In vitro studies using human liver cytosol have successfully detected sulfated metabolites of 3,4-MDPV. researchgate.net Research has indicated that the primary Phase I metabolites, 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV), are conjugated with sulfates and glucuronides before excretion. nih.gov One study reported that Phase II conjugation of these metabolites involved approximately 50% sulfation and 40% glucuronidation. nih.gov

Identification and Structural Elucidation of Major and Minor Metabolites

The biotransformation of 3,4-MDPV is extensive, with only low levels of the parent compound typically found in urine. comsats.edu.pk The metabolism involves several key reactions, including the reduction of the β-ketone group, hydroxylation of the alkyl side-chain and pyrrolidine (B122466) ring, and oxidation of the pyrrolidine ring. nih.govresearchgate.net However, the most significant metabolic pathway is initiated by the opening of the methylenedioxy ring. nih.gov

Characterization of 2,3-Analogues of Dihydroxypyrovalerone (Catechol-PV) and Hydroxymethoxypyrovalerone

The primary metabolites of 3,4-MDPV are formed through a two-step process involving the methylenedioxy group. nih.govfrontiersin.org The initial and major step is the O-demethylenation of the 3,4-methylenedioxy ring, which leads to the formation of 3,4-dihydroxypyrovalerone, also known as 3,4-catechol-PV. nih.govnih.gov This catechol metabolite is the major metabolite observed in in vitro studies with human liver microsomes. researchgate.net

Subsequently, this catechol intermediate is subject to O-methylation, catalyzed by Catechol-O-Methyltransferase (COMT), resulting in the formation of 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV). nih.govwikipedia.org This hydroxymethoxy metabolite is considered the main metabolite found in urine samples from both rats and humans. nih.govfrontiersin.orgnih.gov It is presumed that 2,3-MDPV would undergo a similar metabolic transformation to produce corresponding 2,3-catechol and hydroxymethoxy analogues.

Table 1: Major Identified Metabolites of 3,4-MDPV

| Metabolite Name | Abbreviation | Formation Pathway |

|---|---|---|

| 3,4-dihydroxypyrovalerone | 3,4-catechol-PV | O-demethylenation of the 3,4-methylenedioxy ring. nih.govnih.gov |

Cytochrome P450 (CYP) and Catechol-O-Methyltransferase (COMT) Isozyme Contributions

The metabolism of 3,4-MDPV is heavily reliant on the Cytochrome P450 (CYP) enzyme system for its initial Phase I biotransformation. nih.gov The CYP enzymes are primarily responsible for the O-demethylenation of the methylenedioxy ring to form the catechol metabolite. nih.govwikipedia.org Following this CYP-mediated reaction, the enzyme Catechol-O-Methyltransferase (COMT) plays a crucial role in the subsequent O-methylation of the catechol intermediate to form the hydroxymethoxy metabolite. wikipedia.org

Role of Specific CYP Isoforms (e.g., CYP1A2, CYP2D6, CYP2C19) in Biotransformation

Studies have identified several specific CYP isoforms that contribute to the metabolism of 3,4-MDPV. The primary reaction of O-demethylenation is catalyzed by multiple hepatic enzymes, including CYP1A2, CYP2C19, and CYP2D6. nih.govwikipedia.org The involvement of multiple isoforms suggests a robust metabolic pathway for the compound. In particular, CYP2D6 and CYP2C19 are noted to play essential roles in the biotransformation process. researchgate.netresearchgate.net Given that many drugs are metabolized by these enzymes, there is a potential for drug-drug interactions. nih.gov

Table 2: Key Enzymes in the Metabolism of 3,4-MDPV

| Enzyme / Isoform | Metabolic Role |

|---|---|

| CYP1A2 | Catalyzes the primary O-demethylenation reaction. nih.govwikipedia.org |

| CYP2C19 | Plays an essential role in the O-demethylenation of the parent compound. nih.govresearchgate.net |

| CYP2D6 | A principal enzyme involved in the O-demethylenation to form 3,4-catechol-PV. nih.govresearchgate.net |

| COMT | Catalyzes the O-methylation of the catechol metabolite. wikipedia.org |

In Vitro and In Vivo Metabolic Profiling Studies

The metabolic profile of 3,4-MDPV has been characterized through a combination of in vitro and in vivo studies. scielo.org.co In vivo studies in rats and analyses of human urine samples have been instrumental in identifying the major excreted metabolites, confirming that 4-hydroxy-3-methoxypyrovalerone is a primary urinary metabolite. nih.govnih.gov These studies provide a comprehensive picture of the disposition of the compound in a living system.

In vitro models have been essential for elucidating the underlying mechanisms of biotransformation. nih.govscielo.org.co These studies allow for the investigation of metabolic pathways and enzyme kinetics in a controlled environment, which is crucial for identifying reactive intermediates and the specific enzymes involved. researchgate.net

Investigations Using Human Liver Microsomes and Recombinant Enzymes

To pinpoint the specific enzymes and pathways involved in the metabolism of 3,4-MDPV, researchers have extensively used in vitro systems such as human liver microsomes (HLM) and recombinant cDNA-expressed CYP enzymes. nih.govcomsats.edu.pk HLM contains a rich complement of drug-metabolizing enzymes, particularly CYPs, making it a standard tool for predicting human hepatic metabolism. nih.gov

Incubation of 3,4-MDPV with HLM has confirmed that the compound is metabolized to yield various products, with the catechol metabolite being a major product. researchgate.netcomsats.edu.pk Furthermore, studies utilizing specific recombinant CYP enzymes have successfully confirmed the roles of CYP1A2, CYP2C19, and CYP2D6 in the initial demethylenation step of 3,4-MDPV metabolism. nih.gov

Comprehensive Metabolite Identification of 3,4-Methylenedioxypyrovalerone in Rodent Models

Studies in rodent models, particularly rats, have been crucial in elucidating the metabolic fate of 3,4-Methylenedioxypyrovalerone (3,4-MDPV). The biotransformation of this compound is extensive, involving several key phase I and phase II metabolic reactions.

Research has identified two primary metabolic pathways for 3,4-MDPV in rats. nih.gov The first major pathway is the O-demethylenation of the 3,4-methylenedioxy ring, which results in the formation of 3,4-dihydroxypyrovalerone, also known as demethylenyl-MDPV or 3,4-catechol-PV. nih.govnih.gov This initial metabolite is then subject to O-methylation, leading to the creation of 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV), also referred to as demethylenyl-methyl-MDPV. nih.govnih.gov This subsequent metabolite is often the most abundant found in rodent urine. nih.gov

In addition to these primary transformations, other metabolic alterations have been observed. These include the hydroxylation and oxidation of the propyl side-chain and the oxidation of the pyrrolidine ring. nih.gov Phase II metabolism has also been identified, with the primary metabolites undergoing conjugation to form glucuronides. researchgate.netnih.gov

In studies with Wistar rats, the major metabolites detected in urine were demethylenyl-MDPV and demethylenyl-methyl-MDPV, with their concentrations being approximately three to four times higher than the parent drug. nih.gov While these metabolites are prominent in urine, their levels in tissues such as the brain, serum, and lungs have been found to be negligible. nih.gov

The table below summarizes the major metabolites of 3,4-MDPV identified in rodent models.

| Metabolite Name | Abbreviation | Metabolic Pathway | Species Detected In |

| 3,4-dihydroxypyrovalerone | 3,4-catechol-PV / demethylenyl-MDPV | O-demethylenation | Rat |

| 4-hydroxy-3-methoxypyrovalerone | 4-OH-3-MeO-PV / demethylenyl-methyl-MDPV | O-demethylenation followed by O-methylation | Rat |

| Glucuronide Conjugates | - | Phase II Conjugation (Glucuronidation) | Rat |

Future Directions and Research Gaps in 2,3 Methylenedioxypyrovalerone Studies

Comprehensive Elucidation of Complete Metabolic Pathways, Including Novel Metabolites, and their Neurobiological Activities

A significant void in the current understanding of 2,3-MDPV lies in its metabolic fate. For its 3,4-isomer, research has identified primary metabolic pathways, including O-demethylenation of the methylenedioxy ring to form 3,4-dihydroxypyrovalerone (3,4-catechol-PV), followed by O-methylation to yield 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV). nih.govresearchgate.netnih.govnih.gov Studies have also investigated the neurobiological activity of these metabolites, finding that while 3,4-catechol-PV is a potent dopamine (B1211576) transporter (DAT) blocker in vitro, it shows little activity in vivo. researchgate.netnih.gov The primary metabolite, 4-OH-3-MeO-PV, is weak at both dopamine and norepinephrine (B1679862) transporters. researchgate.netnih.gov

In-Depth Comparative Enantioselective Pharmacological and Behavioral Research with 3,4-Methylenedioxypyrovalerone

Like its isomer, 2,3-MDPV possesses a chiral center, meaning it exists as two enantiomers (R- and S-isomers). Research on 3,4-MDPV has unequivocally demonstrated that its pharmacological and behavioral effects are highly stereoselective. nih.gov The S(+)-enantiomer is substantially more potent than the R(-)-enantiomer at inhibiting the reuptake of dopamine (DAT) and norepinephrine (NET). nih.govnih.gov This disparity in potency translates to behavioral effects, where S(+)-MDPV is primarily responsible for the abuse-related and psychostimulant properties of the racemic mixture. researchgate.netnih.govmdpi.com

There is a complete absence of published enantioselective research for 2,3-MDPV. It is a critical research priority to separate the enantiomers of 2,3-MDPV and conduct in-depth comparative studies against the enantiomers of 3,4-MDPV. These investigations should include in vitro binding and uptake inhibition assays at DAT, NET, and the serotonin (B10506) transporter (SERT), as well as functional and behavioral assays in animal models. Such studies will clarify whether the S- or R-enantiomer of 2,3-MDPV is the more active isomer and how its potency and selectivity compare to the well-characterized 3,4-MDPV.

Table 1: Enantioselective Monoamine Transporter Inhibition of 3,4-MDPV

| Compound | DAT IC50 (nM) | NET IC50 (nM) |

|---|---|---|

| (±)-MDPV | 4.85 | 16.84 |

| S(+)-MDPV | 2.13 | 9.86 |

| R(-)-MDPV | 382.80 | 726.00 |

Data sourced from Kolanos et al. (2013) detailing the potency of 3,4-MDPV and its enantiomers to inhibit dopamine (DAT) and norepinephrine (NET) reuptake. nih.gov A lower IC50 value indicates higher potency. This data highlights the significant stereoselectivity of 3,4-MDPV and underscores the need for similar investigation into 2,3-MDPV.

Longitudinal Preclinical Studies on Neurobiological and Behavioral Adaptations Following Sustained Exposure

The long-term consequences of sustained exposure to novel psychoactive substances are a major public health concern. Preclinical studies with 3,4-MDPV have revealed that repeated administration can lead to neuroadaptive changes, including behavioral sensitization and alterations in the expression of dopamine receptors. ub.edu Furthermore, exposure to 3,4-MDPV during neurodevelopmental periods in mice has been shown to cause learning and memory deficits that persist into adulthood. nih.gov

No such longitudinal studies have been conducted for 2,3-MDPV. Future research must address this gap by designing preclinical studies that model sustained or intermittent exposure to 2,3-MDPV. These studies should assess a wide range of outcomes, including:

Behavioral Sensitization: Measuring locomotor activity and stereotyped behaviors over a prolonged administration regimen.

Cognitive Function: Evaluating effects on learning, memory, and executive function following a period of sustained exposure and withdrawal.

Neurochemical and Molecular Adaptations: Examining changes in dopamine and other neurotransmitter systems, receptor density, and gene expression in key brain regions associated with reward and addiction.

Understanding the potential for 2,3-MDPV to induce lasting neurobiological and behavioral changes is essential for assessing its public health risk.

Development of Novel and Highly Sensitive Analytical Techniques for Trace Detection in Diverse Matrices

The detection of novel psychoactive substances in forensic and clinical settings is an ongoing challenge. While standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for the identification of synthetic cathinones, including 3,4-MDPV, in various samples, there is a continuous need for more advanced methods. wikipedia.orgswgdrug.org The development of electrochemical sensors, for instance, offers a promising avenue for rapid and on-site screening. researchgate.netnih.gov

For 2,3-MDPV, while basic GC-MS data exists, there is a need to develop and validate novel, highly sensitive, and specific analytical techniques for its detection. swgdrug.org Research should focus on:

Trace-Level Detection: Creating methods capable of detecting minute quantities of 2,3-MDPV and its metabolites in complex biological matrices such as blood, urine, hair, and oral fluid.

Diverse Matrices: Expanding detection capabilities to non-biological matrices, including wastewater for epidemiological monitoring and seized street samples which may contain numerous adulterants.

Portable and Rapid Screening: Advancing technologies like electrochemical sensors and paper-based analytical devices for rapid, cost-effective, and on-site preliminary screening in forensic and clinical environments.

Advanced Structure-Activity Relationship Investigations to Predict Specific Receptor/Transporter Interactions and Selectivity

Structure-activity relationship (SAR) studies of pyrovalerone cathinones have provided significant insight into how molecular modifications affect their interaction with monoamine transporters. For example, it is known that the pyrrolidine (B122466) ring and the length of the α-alkyl chain are crucial for potent dopamine and norepinephrine transporter inhibition. nih.govnih.govacs.org Studies comparing 3,4-MDPV with its parent compound, α-PVP, have indicated that the 3,4-methylenedioxy moiety does not dramatically alter potency at DAT or NET but may enhance activity at SERT. nih.govnih.gov

A critical research gap is the lack of specific SAR studies for the 2,3-positional isomerism. Advanced investigations are needed to understand how moving the methylenedioxy group from the 3,4-position to the 2,3-position alters the molecule's interaction with the binding pockets of monoamine transporters. This research should employ a combination of in vitro pharmacological assays and computational modeling and molecular docking simulations. A systematic analysis of a series of 2,3-substituted analogs could help predict receptor and transporter selectivity, providing a framework for understanding the pharmacological profiles of other potential isomers that may emerge.

Table 2: Comparative Transporter Inhibition of Pyrovalerone Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| 3,4-MDPV | 4.0 | 25.9 | 3305 |

| α-PVP | 12.8 | 14.2 | >10,000 |

| α-PBP | 39.5 | 53.3 | >10,000 |

| α-PPP | 167.0 | 279.0 | >10,000 |

Data sourced from Marusich et al. (2014) shows the impact of structural changes on transporter inhibition potency. nih.gov α-PVP lacks the methylenedioxy group of MDPV, while α-PBP and α-PPP have shorter alkyl chains. The data illustrates established SAR principles for this class and highlights the absence of such data for the 2,3-isomer.

Mechanistic Investigations into Potential Non-Monoaminergic Targets

The primary mechanism of action for 3,4-MDPV is potent inhibition of DAT and NET. nih.govnih.govwikipedia.org Investigations into other potential targets have generally found low affinity or efficacy. For instance, studies have shown that substituted cathinones, including 3,4-MDPV, have low potency at various serotonin receptors (h5-HT1A, h5-HT2A, h5-HT2C) and weak affinity for sigma receptors. nih.govmdpi.com Furthermore, the R(-)-enantiomer of 3,4-MDPV, which is weak at monoamine transporters, fails to produce abuse-related behavioral effects, suggesting a lack of significant activity at other targets that could mediate such effects. nih.gov

However, the pharmacological profile of 2,3-MDPV has not been explored beyond its presumed action at monoamine transporters. The different electronic and steric properties conferred by the 2,3-substitution pattern could potentially lead to unforeseen interactions with other central nervous system receptors or cellular pathways. Future mechanistic studies should screen 2,3-MDPV against a broad panel of CNS targets, including G-protein coupled receptors, ion channels, and enzymes, to identify any potential non-monoaminergic activities. Uncovering such off-target interactions is crucial for a complete understanding of its pharmacological profile and potential for unique physiological and behavioral effects.

Q & A

Q. What validated analytical methods are recommended for quantifying MDPV and its metabolites in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific detection of MDPV in plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL . Gas chromatography–mass spectrometry (GC-MS) is also effective for urine analysis, particularly for demethylenation and lactam metabolites . For high-resolution structural confirmation, LC-high-resolution MS (LC-HR-MS) is critical for identifying phase I and II metabolites, including hydroxylated and glucuronidated derivatives .

Q. How do pharmacokinetic properties of MDPV influence experimental design in rodent models?

MDPV exhibits rapid absorption and high lipophilicity, with peak plasma concentrations in rats occurring within 30 minutes post-injection. Its half-life (~2–4 hours) necessitates frequent dosing in self-administration paradigms to model chronic exposure. Researchers should prioritize terminal blood/tissue collection within 1–2 hours post-dose to capture peak metabolite levels .

Q. What are the primary metabolic pathways of MDPV in humans and rats?

Key metabolic steps include:

- Demethylenation followed by methylation (catalyzed by CYP 2C19, 2D6, and 1A2) .

- Pyrrolidine ring oxidation to form lactam and carboxylic acid derivatives.

- Aromatic hydroxylation at the 3,4-methylenedioxy moiety . Phase II metabolism involves glucuronidation of hydroxylated metabolites, detectable in urine .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data between in vitro and in vivo MDPV models?

Discrepancies often arise from differences in dose regimes (acute vs. chronic) and model systems (e.g., cell cultures lack blood-brain barrier dynamics). A proposed framework includes:

- Dose alignment : Use human-relevant doses (e.g., 1–5 mg/kg in mice) .

- Multi-omics integration : Pair neurochemical assays (e.g., striatal dopamine depletion) with untargeted metabolomics to identify organ-specific toxicity markers (e.g., altered Krebs cycle intermediates in the brain) .

- Temporal profiling : Collect longitudinal data to distinguish adaptive responses from irreversible damage .

Q. What experimental designs optimize detection of MDPV-induced cognitive deficits in rodent models?

The novel object recognition (NOR) test is sensitive to MDPV-induced recognition memory deficits. Key considerations:

- Dosing regimen : Self-administration protocols (e.g., 0.1 mg/kg/infusion over 10 days) better mimic human patterns than passive injections .

- Combination studies : Co-administration with caffeine (common in illicit preparations) exacerbates deficits, requiring factorial designs (e.g., MDPV vs. MDPV+caffeine) .

- Endpoint harmonization : Pair behavioral outcomes with neurochemical analyses (e.g., striatal monoamine depletion via HPLC-ECD) .

Q. How do structural modifications of MDPV alter its pharmacodynamic potency?

SAR studies highlight:

- Pyrrolidine ring : Critical for norepinephrine-dopamine reuptake inhibition (NDRI) activity. Replacement with piperidine reduces potency .

- Methylenedioxy group : Enhances serotonin receptor affinity but reduces metabolic stability compared to non-substituted cathinones .

- α-alkyl chain elongation : Increases lipophilicity and CNS penetration, but prolongs half-life and toxicity risk .

Data Interpretation & Methodological Challenges

Q. What strategies mitigate variability in metabolite recovery across different biospecimens?

- Enzymatic hydrolysis : Use β-glucuronidase pretreatment for urine to quantify total (free + conjugated) metabolites .

- Matrix-matched calibration : Prepare standards in analyte-free plasma/urine to correct for ion suppression in LC-MS .

- Cross-species validation : Compare rat and human liver microsomes to confirm translational relevance of metabolic pathways .

Q. How can researchers address gaps in linking MDPV’s neurochemical effects to behavioral outcomes?

Integrate in vivo microdialysis (e.g., real-time dopamine monitoring in the nucleus accumbens) with transcriptomic profiling (e.g., RNA-seq of reward circuitry) . For example, MDPV’s 10-fold higher potency than cocaine in dopamine transporter inhibition does not linearly correlate with self-administration behavior, suggesting non-monoaminergic mechanisms .

Tables

Table 1. Key Metabolites of MDPV and Detection Methods

| Metabolite | Biospecimen | Detection Method | Reference |

|---|---|---|---|

| Demethylenyl-MDPV | Urine | GC-MS, LC-HR-MS | |

| MDPV lactam | Plasma | LC-MS/MS | |

| Hydroxylated-MDPV glucuronide | Urine | LC-HR-MS |

Table 2. Recommended Dosing Regimens for Rodent Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.